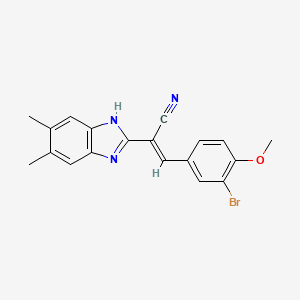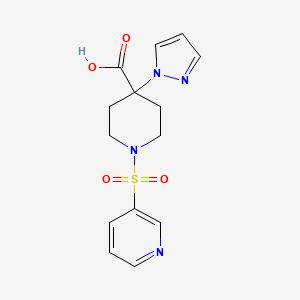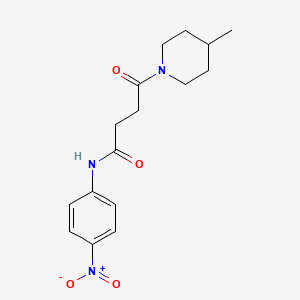
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea binds to the active site of BTK and inhibits its kinase activity. This prevents the phosphorylation of downstream targets, including PLCγ2 and AKT, which are crucial for BCR signaling and B-cell survival.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, this compound has also been shown to modulate the function of other immune cells, including T-cells and natural killer (NK) cells. This compound has been reported to enhance the cytotoxicity of NK cells and improve T-cell activation and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its specificity for BTK, which minimizes off-target effects and toxicity. However, this compound has also been shown to induce resistance in some B-cell malignancies, highlighting the need for combination therapies and alternative treatment strategies.
Orientations Futures
For N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea research include the evaluation of its efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide. Additionally, the role of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is also being explored. Finally, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and reduced toxicity is an active area of research.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline with 2-methylfuran-3-carboxaldehyde to form an imine intermediate. The imine is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with tetrahydro-2-furanylmethyl isocyanate and the resulting urea is treated with phosphorus oxychloride to obtain this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-5-4-9(14)7-11(12)16-13(17)15-8-10-3-2-6-19-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKFEJKEXOJFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5487293.png)

![2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B5487305.png)
![3-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5487310.png)

![N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5487324.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5487344.png)
![5-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5487345.png)
![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5487386.png)
![2-[4-(2,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5487393.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)
